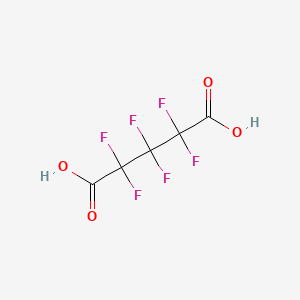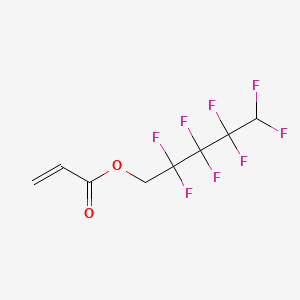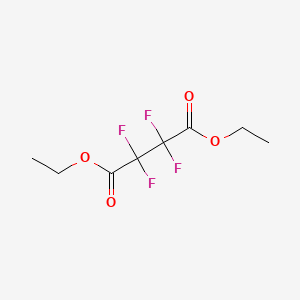
Acide fluorene-9,9-dipropionique
Vue d'ensemble
Description
Fluorene-9,9-dipropionic acid is an organic compound with the molecular formula C₁₉H₁₈O₄ It is a derivative of fluorene, characterized by the presence of two propionic acid groups attached to the 9-position of the fluorene core
Applications De Recherche Scientifique
Fluorene-9,9-dipropionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
Target of Action
Fluorene-9,9-dipropionic acid, also known as 4,4′-(9-Fluorenylidene) diphenol or BPFL, is a novel bisphenol A substitute used in the plastics industry . It is an organic synthesis intermediate and a potential endocrine disruptor It has been found to have deleterious effects on porcine sertoli cells (scs), which play critical roles in the maintenance and regulation of spermatogenesis .
Mode of Action
It has been observed that it can induce impairments in porcine scs in a dose-dependent manner . This suggests that the compound interacts with its targets, leading to changes in cell viability, proliferation, and apoptosis .
Biochemical Pathways
Fluorene-9,9-dipropionic acid appears to affect several biochemical pathways. Exposure to this compound has been found to induce oxidative stress, mitochondrial membrane potential dysfunction, and DNA damage accumulation . It also induces endoplasmic reticulum stress and apoptosis . In the context of fluorene degradation, the catabolic intermediates identified include 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid .
Result of Action
The result of Fluorene-9,9-dipropionic acid’s action is primarily observed at the cellular level. It has been found to inhibit porcine SC proliferation and induce apoptosis . Furthermore, it causes oxidative stress, mitochondrial membrane potential dysfunction, and DNA damage accumulation . These effects can lead to impairments in the cells, affecting their function and viability .
Analyse Biochimique
Biochemical Properties
Fluorene-9,9-dipropionic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as dioxygenases, which are involved in the degradation of fluorene derivatives . These interactions often involve the binding of fluorene-9,9-dipropionic acid to the active sites of these enzymes, facilitating the breakdown of the compound into various metabolites. Additionally, fluorene-9,9-dipropionic acid can interact with proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
Fluorene-9,9-dipropionic acid has been shown to affect various types of cells and cellular processes. In particular, it can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, exposure to fluorene-9,9-dipropionic acid has been linked to changes in the expression of genes involved in oxidative stress responses and apoptosis. This compound can also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of fluorene-9,9-dipropionic acid involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For instance, fluorene-9,9-dipropionic acid can inhibit or activate enzymes involved in metabolic pathways, thereby influencing the overall metabolic state of the cell. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluorene-9,9-dipropionic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products of fluorene-9,9-dipropionic acid can also have distinct biochemical effects, which may differ from those of the parent compound. Long-term exposure to fluorene-9,9-dipropionic acid in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of fluorene-9,9-dipropionic acid can vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing certain metabolic processes . At higher doses, fluorene-9,9-dipropionic acid can exhibit toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the impact of the compound becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
Fluorene-9,9-dipropionic acid is involved in several metabolic pathways, primarily those related to the degradation of polycyclic aromatic hydrocarbons . Enzymes such as dioxygenases and dehydrogenases play a crucial role in the metabolism of this compound, converting it into various intermediate metabolites. These metabolic pathways can influence the overall metabolic flux within the cell, leading to changes in the levels of key metabolites and affecting cellular function.
Transport and Distribution
Within cells and tissues, fluorene-9,9-dipropionic acid is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, fluorene-9,9-dipropionic acid can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall biochemical effects.
Subcellular Localization
The subcellular localization of fluorene-9,9-dipropionic acid is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through various targeting signals and post-translational modifications . The localization of fluorene-9,9-dipropionic acid within these compartments can influence its interactions with other biomolecules and its overall biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fluorene-9,9-dipropionic acid can be synthesized through several methods. One common approach involves the reaction of fluorene with propionic acid under specific conditions. The synthesis typically requires a catalyst and controlled temperature to ensure the proper formation of the desired product.
Industrial Production Methods: In industrial settings, the production of fluorene-9,9-dipropionic acid often involves large-scale chemical reactions. The process may include the use of solvents, catalysts, and purification steps to obtain a high-purity product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Fluorene-9,9-dipropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups attached to the fluorene core.
Substitution: The propionic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the propionic acid groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of functionalized fluorene compounds.
Comparaison Avec Des Composés Similaires
Fluorene-9,9-dipropionic acid can be compared with other fluorene derivatives, such as:
Fluorene: The parent compound, which lacks the propionic acid groups.
Fluorenone: An oxidized form of fluorene with a ketone group at the 9-position.
Fluorene-9-carboxylic acid: A similar compound with a carboxylic acid group at the 9-position.
Uniqueness: Fluorene-9,9-dipropionic acid is unique due to the presence of two propionic acid groups, which enhance its reactivity and potential applications. This structural feature distinguishes it from other fluorene derivatives and contributes to its versatility in various chemical and biological contexts.
Propriétés
IUPAC Name |
3-[9-(2-carboxyethyl)fluoren-9-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c20-17(21)9-11-19(12-10-18(22)23)15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8H,9-12H2,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIAEALBBMNFIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196083 | |
| Record name | Fluorene-9,9-dipropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4425-95-0 | |
| Record name | 9H-Fluorene-9,9-dipropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorene-9,9-dipropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,9'-Fluorenedipropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluorene-9,9-dipropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol](/img/structure/B1294373.png)
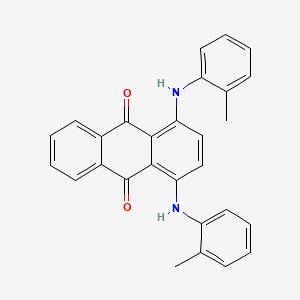

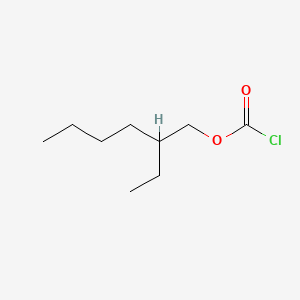
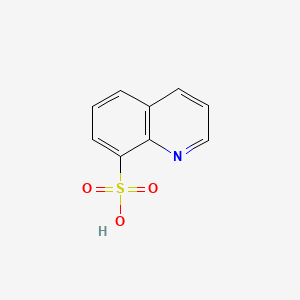
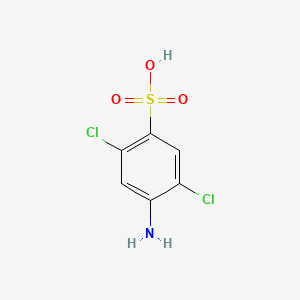

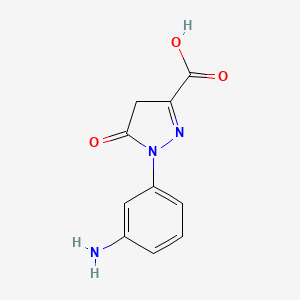
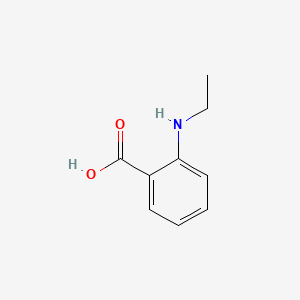
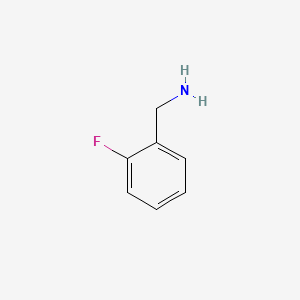
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-](/img/structure/B1294386.png)
